1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone
Description
Historical Development of Triazole-Piperidine Hybrid Molecules
The convergence of triazole and piperidine scaffolds in medicinal chemistry traces back to the late 20th century, driven by the need for molecules with improved pharmacokinetic profiles. Early work focused on simple triazole-piperidine conjugates, such as 3-(2H-1,2,3-triazol-4-yl)piperidine, which demonstrated moderate antimicrobial activity. A pivotal advancement occurred in 2021 with the synthesis of piperidine-triazole hybrids bearing 3-aryl isoxazole side chains, which exhibited cytotoxic activity against seven cancer cell lines (IC~50~ values <10 μM). These findings underscored the potential of triazole-piperidine architectures in disrupting protein-protein interactions, particularly through modulation of Bcl-xL/PUMA complexes.
The introduction of sulfonyl linkers marked a transformative phase, as seen in the 2021 synthesis of N-fused triazole–piperazine–quinazolinones via tandem click and cross-dehydrogenative coupling. This methodology enabled the creation of tetracyclic scaffolds with enhanced rigidity and binding affinity, setting a precedent for sulfonyl-bridged designs. By 2024, indolyl 1,2,4-triazole derivatives demonstrated sub-micromolar inhibitory activity against CDK4/6 kinases, validating the therapeutic relevance of triazole-piperidine hybrids in oncology.
Table 1: Key Milestones in Triazole-Piperidine Hybrid Development
Position of Sulfonyl-Linked Triazole-Piperidine Compounds in Medicinal Chemistry
Sulfonyl groups serve as critical structural elements in modern drug design, conferring metabolic stability and facilitating target engagement through polar interactions. In the context of triazole-piperidine hybrids, sulfonyl linkages optimize spatial orientation between pharmacophoric units while mitigating rapid hepatic clearance. For instance, the sulfonyl bridge in N-fused triazole–piperazine–quinazolinones enhanced aqueous solubility by 2.3-fold compared to non-sulfonylated analogs, enabling improved blood-brain barrier penetration.
The electronic effects of sulfonyl groups further modulate triazole reactivity. Density functional theory (DFT) studies on related compounds reveal that sulfonyl substitution at the piperidine 4-position increases the triazole ring’s electron-deficient character by 18%, promoting nucleophilic aromatic substitution at the C5 position. This electronic tuning proved crucial in developing covalent inhibitors of soluble epoxide hydrolase, where sulfonyl-activated triazoles achieved 15 μM IC~50~ values.
Emergence of 1,2,4-Triazole Derivatives as Bioactive Scaffolds
1,2,4-Triazoles have ascended as privileged structures in antimicrobial and anticancer drug discovery due to their versatile hydrogen-bonding capacity and metabolic resistance. The 2022 systematic review by PMC9081720 cataloged over 120 FDA-approved drugs containing 1,2,4-triazole motifs, including antifungals (voriconazole) and kinase inhibitors (ribociclib). Structural comparisons show that 1,2,4-triazole derivatives exhibit 3–5-fold greater plasma stability than their 1,2,3-triazole counterparts, attributed to reduced susceptibility to CYP450-mediated oxidation.
Recent innovations in 1,2,4-triazole chemistry have focused on C3 and C5 substitutions. For example, 4-methyl-4H-1,2,4-triazol-3-yl groups demonstrated superior NSD2 histone methyltransferase inhibition (IC~50~ 0.89 μM) compared to unsubstituted analogs. This substitution pattern is conserved in the target compound, suggesting potential epigenetic modulation capabilities.
Table 2: Bioactivity Trends in 1,2,4-Triazole Derivatives
Research Trajectory and Current Scientific Interest
The compound 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone sits at the intersection of three active research fronts:
- Kinase inhibition : Structural analogs have shown nanomolar activity against CDK4/6, with lead compounds inducing 45.33% apoptosis in MCF-7 cells.
- Epigenetic modulation : The 4-methyl-1,2,4-triazole moiety mimics lysine residues, potentially interfering with histone recognition domains.
- Metabolic stability : Sulfonyl-piperidine linkages reduce clearance rates by 40% in murine models compared to ether-linked counterparts.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-13-5-3-4-6-15(13)25-11-16(22)21-9-7-14(8-10-21)26(23,24)17-19-18-12-20(17)2/h3-6,12,14H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTFJOQKVCOIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a complex organic molecule that belongs to the class of triazole derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly due to the biological activities associated with the triazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be broken down into key components:
- Triazole moiety : Known for its diverse biological activities, including antifungal and antibacterial properties.
- Piperidine ring : Often associated with central nervous system activity.
- Sulfonyl group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the 4-methyl-4H-1,2,4-triazole moiety in this compound suggests potential antifungal and antibacterial activities. For instance, compounds similar to this have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus .
Anticancer Properties
Triazole compounds have been studied for their anticancer effects. A study highlighted that certain triazole derivatives demonstrated cytotoxic activity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural characteristics.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Triazoles have been linked to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. This suggests that this compound could exhibit similar effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial growth or cancer cell proliferation.
- Interaction with Biological Targets : The triazole ring may interact with cytochrome P450 enzymes, affecting drug metabolism and enhancing therapeutic efficacy .
Case Studies
- Antifungal Activity : In a study examining various triazole derivatives, a compound structurally similar to our target exhibited significant antifungal activity against Candida albicans, demonstrating a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of triazole derivatives on human cancer cell lines. Results indicated that certain modifications to the triazole structure enhanced cytotoxicity and selectivity for cancer cells over normal cells .
Data Summary
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that compounds similar to 1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone exhibit significant antimicrobial properties. For instance, derivatives containing triazole and piperidine structures have demonstrated efficacy against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of key metabolic pathways .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study involving molecular docking simulations revealed that derivatives can interact with key proteins involved in cancer cell proliferation. The hydrophobic interactions between the compound and target receptors suggest potential as a lead molecule for developing new anticancer therapies .
Neuropharmacological Effects
The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible benefits in treating neurodegenerative diseases. Preclinical studies are necessary to establish efficacy and safety profiles in this context .
Polymer Chemistry
The unique chemical structure allows for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Research has explored the use of such compounds as additives in polymer formulations, potentially leading to new materials with tailored functionalities .
Sensor Development
Due to its electronic properties, the compound may be utilized in the development of chemical sensors. Studies have indicated that triazole-based compounds can act as effective sensing materials for detecting specific analytes due to their selective binding properties.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Piperidine vs. Piperazine and Pyrrolidine
- Piperazine analogs (e.g., 1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanones): Piperazine’s dual nitrogen atoms increase basicity and hydrogen-bonding capacity compared to piperidine. For example, 1-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone () exhibits higher aqueous solubility but reduced membrane permeability relative to the target compound .
- For instance, 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone () shows a 20% lower logP value compared to the target compound, suggesting reduced lipophilicity .
Sulfonyl vs. Thio Linkers
- Sulfonyl-linked analogs: The sulfonyl group in the target compound enhances electron-withdrawing effects and stability. For example, 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () demonstrates improved thermal stability (m.p. >250°C) compared to thio-linked analogs .
- Thio-linked analogs: Compounds like 1-(4-hydroxyphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone () exhibit higher reactivity due to the sulfur atom’s nucleophilicity but lower metabolic stability in vivo .
Substituent Variations on the Aromatic/Ethanone Moieties
- For instance, 1-(2,4-dichlorophenyl)-2-((5-(4-(6-fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone (5x) shows a logP of 4.2 vs. the target compound’s estimated logP of 3.8, indicating higher lipophilicity .
- Heteroaromatic substitutions : Pyridine or benzimidazole moieties (e.g., and ) introduce π-π stacking interactions. The o-tolyloxy group in the target compound may reduce steric hindrance compared to bulkier substituents like benzimidazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
